In-Depth Technical Guide: tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
In-Depth Technical Guide: tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-(4-oxopiperidin-1-yl)acetate is a heterocyclic organic compound that holds significance as a versatile building block in medicinal chemistry and drug discovery. Its structure incorporates a 4-piperidone moiety, which is a common scaffold in numerous biologically active molecules, and a tert-butyl acetate group, which can serve as a protected carboxylic acid or a lipophilic component. This guide provides a comprehensive overview of the known chemical properties of tert-butyl 2-(4-oxopiperidin-1-yl)acetate, outlines general experimental procedures, and explores its potential applications in drug development, particularly as a linker in novel therapeutic modalities.
Core Chemical Properties
| Property | Value | Reference |
| CAS Number | 149554-03-0 | [1] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Physical Form | White to yellow powder or crystals | |
| Boiling Point | 308.1 ± 27.0 °C at 760 mmHg (Predicted) | [2] |
| Melting Point | Not available | |
| Density | Not available | |
| pKa | Not available | |
| Solubility | Not available | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Experimental Protocols
Due to the limited availability of specific, detailed experimental protocols for tert-butyl 2-(4-oxopiperidin-1-yl)acetate in the scientific literature, a general synthetic and purification strategy is outlined below. This is based on standard organic chemistry principles for the N-alkylation of secondary amines.
General Synthesis: N-alkylation of 4-Piperidone
The synthesis of tert-butyl 2-(4-oxopiperidin-1-yl)acetate can be achieved through the N-alkylation of 4-piperidone with a suitable tert-butyl acetate derivative.
Reaction:
4-Piperidone + Br-CH₂-COO-tBu → tert-Butyl 2-(4-oxopiperidin-1-yl)acetate
Materials:
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4-Piperidone hydrochloride
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tert-Butyl bromoacetate
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A suitable base (e.g., potassium carbonate, triethylamine)
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An appropriate solvent (e.g., acetonitrile, dimethylformamide)
Procedure:
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To a solution of 4-piperidone hydrochloride in the chosen solvent, add the base in slight excess to neutralize the hydrochloride and deprotonate the secondary amine.
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Stir the mixture at room temperature for a predetermined time to ensure complete deprotonation.
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Add tert-butyl bromoacetate to the reaction mixture, typically in a 1:1 molar ratio with the 4-piperidone.
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Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Filter off any inorganic salts.
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Remove the solvent under reduced pressure.
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The crude product can then be purified as described below.
General Purification Protocol
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
Method: Flash Column Chromatography
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Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Adsorb the crude product onto a small amount of silica gel.
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Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).
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Load the adsorbed crude product onto the top of the column.
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Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-butyl 2-(4-oxopiperidin-1-yl)acetate.
Spectroscopic Data (Predicted)
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¹H NMR:
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Protons on the piperidine ring adjacent to the nitrogen would appear as triplets.
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Protons on the piperidine ring adjacent to the carbonyl group would also appear as triplets.
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The methylene protons of the acetate group would be a singlet.
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The tert-butyl group would present as a characteristic singlet with an integration of 9H.
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¹³C NMR:
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The carbonyl carbon of the ketone would be observed in the downfield region typical for ketones.
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The ester carbonyl carbon would also be in the downfield region.
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The quaternary carbon and the methyl carbons of the tert-butyl group would be present.
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The carbons of the piperidine ring and the methylene carbon of the acetate group would appear in the aliphatic region.
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Infrared (IR) Spectroscopy:
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A strong absorption band corresponding to the C=O stretch of the ketone.
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Another strong absorption band for the C=O stretch of the tert-butyl ester.
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C-N stretching vibrations.
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Aliphatic C-H stretching and bending vibrations.
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Mass Spectrometry:
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The molecular ion peak (M+) would be expected.
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Common fragmentation patterns would include the loss of the tert-butyl group and cleavage of the acetate side chain.
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Applications in Drug Development
The structural features of tert-butyl 2-(4-oxopiperidin-1-yl)acetate make it a valuable intermediate in the synthesis of more complex molecules for drug discovery. The 4-piperidone core is a privileged scaffold found in many central nervous system (CNS) active agents and other therapeutics. The tert-butyl ester can act as a protecting group for a carboxylic acid, which can be deprotected in a later synthetic step to reveal a functional handle for further elaboration or to serve as a key pharmacophoric feature.
One of the most promising applications for molecules of this type is in the field of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and structures like tert-butyl 2-(4-oxopiperidin-1-yl)acetate can serve as a foundational element for constructing these linkers.
Mandatory Visualizations
Conceptual Workflow for PROTAC Application
The following diagram illustrates a conceptual workflow for the utilization of a derivative of tert-butyl 2-(4-oxopiperidin-1-yl)acetate as a component of a PROTAC.
Caption: Conceptual workflow for the use of a tert-Butyl 2-(4-oxopiperidin-1-yl)acetate derivative in a PROTAC.
